molecular formula C14H20N2O4 B1425467 Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate CAS No. 408365-87-7

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Cat. No. B1425467
M. Wt: 280.32 g/mol
InChI Key: HPIXLJAEIGXSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the molecular formula C14H20N2O4 . It is a solid substance under normal conditions . The compound has a molecular weight of 280.32 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O4/c1-5-19-12(17)9-10-7-6-8-11(15-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18) . This code represents the molecular structure of the compound. The compound’s canonical SMILES representation is CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a solid substance . It has a molecular weight of 280.32 g/mol . The compound has a flash point of 162.2°C and a boiling point of 344.6°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and structural analysis of compounds related to Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate. For example, studies have explored the synthesis of 2-substituted ethyl derivatives and their potential effects on biological systems, such as memory improvement in animal models (Li Ming-zhu, 2010). Another study focused on the diverse alkylation/acylation products of uracil and its derivatives, highlighting the structural diversity and potential applications of such compounds in medicinal chemistry (O. Michalak et al., 2019).

Biological Activities

Research into the biological activities of related compounds includes investigations into their antimicrobial properties. For instance, studies have been conducted on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, showing promising antibacterial and antifungal activities (A. Hossan et al., 2012). Another study focused on microwave-assisted synthesis of thiazolopyrimidine derivatives, which also exhibited potential antioxidant and antimicrobial activities (M. Youssef & M. A. Amin, 2012).

Catalysis and Material Science

Compounds like Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate have also been explored in the context of catalysis and material science. For instance, research on ferrocenyl uracil peptide nucleic acid monomers highlights the potential applications of such compounds in the development of new materials and catalysts (G. Gasser et al., 2006).

Environmental Studies

In environmental science, research on the biodegradation and fate of related ether compounds in soil and groundwater has been conducted, providing insights into the environmental impact and degradation pathways of such chemicals (S. Thornton et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 category . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305+P351+P338 . These statements advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)9-10-7-6-8-11(15-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIXLJAEIGXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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